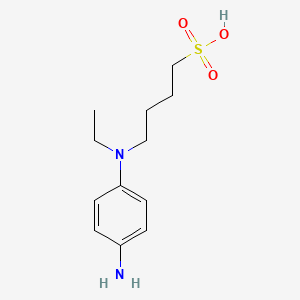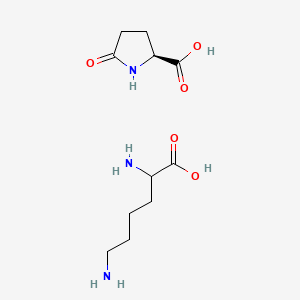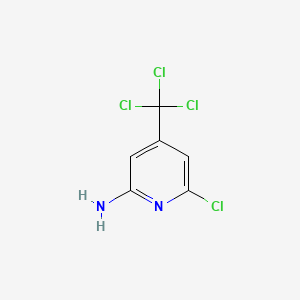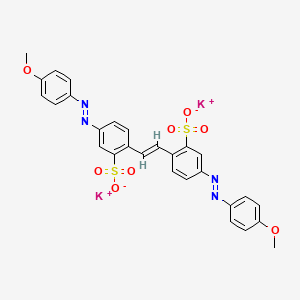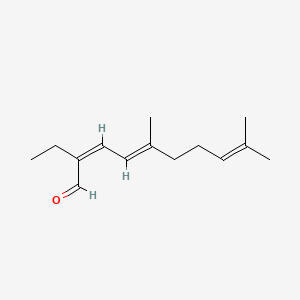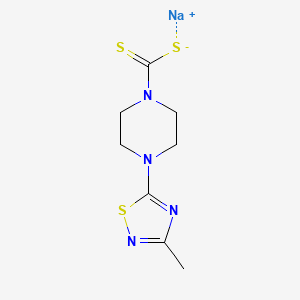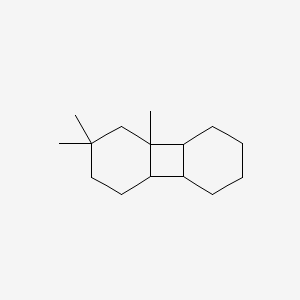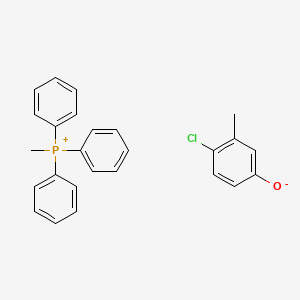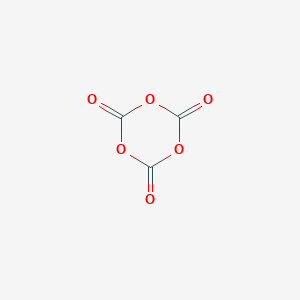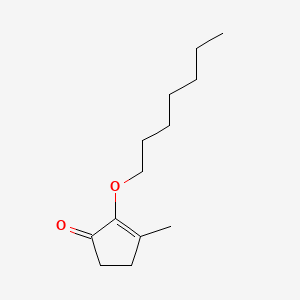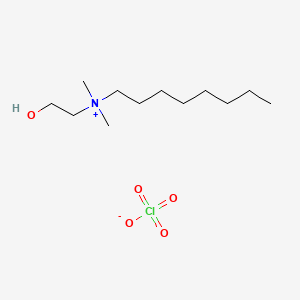
(2-Hydroxyethyl)dimethyloctylammonium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)dimethyloctylammonium perchlorate is a chemical compound with the molecular formula C12H28ClNO5. It is known for its use in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the reaction of (2-hydroxyethyl)dimethyloctylamine with perchloric acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (2-Hydroxyethyl)dimethyloctylammonium perchlorate involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to obtain a high-purity final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Hydroxyethyl)dimethyloctylammonium perchlorate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide.
Major Products Formed:
Oxidation: May produce (2-hydroxyethyl)dimethyloctylammonium chlorate.
Reduction: Can result in the formation of (2-hydroxyethyl)dimethyloctylamine.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)dimethyloctylammonium perchlorate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies related to cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of specialty chemicals and as a component in various formulations.
Wirkmechanismus
The compound exerts its effects through its interaction with biological membranes and ion channels. It targets specific molecular pathways involved in cellular processes, leading to alterations in membrane permeability and ion transport.
Vergleich Mit ähnlichen Verbindungen
(2-Hydroxyethyl)dimethyloctylammonium perchlorate is unique due to its specific chemical structure and properties. Similar compounds include:
Perchloric acid derivatives: Other ammonium perchlorate compounds with different alkyl groups.
Hydroxyethylamines: Compounds with similar hydroxyethyl functional groups but different cationic components.
These compounds differ in their reactivity, solubility, and biological activity, making this compound distinct in its applications.
Eigenschaften
CAS-Nummer |
85153-31-7 |
|---|---|
Molekularformel |
C12H28ClNO5 |
Molekulargewicht |
301.81 g/mol |
IUPAC-Name |
2-hydroxyethyl-dimethyl-octylazanium;perchlorate |
InChI |
InChI=1S/C12H28NO.ClHO4/c1-4-5-6-7-8-9-10-13(2,3)11-12-14;2-1(3,4)5/h14H,4-12H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
CNDQYTXUVRPGMV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)CCO.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


